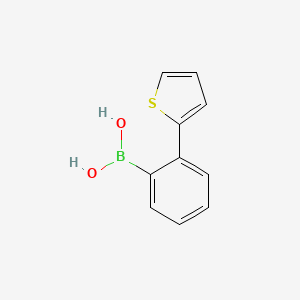

(2-(Thiophen-2-yl)phenyl)boronic acid

Description

BenchChem offers high-quality (2-(Thiophen-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Thiophen-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9BO2S |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

(2-thiophen-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7,12-13H |

InChI Key |

KELKSSASOCXXSY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CS2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ortho-substituted Thienyl Phenylboronic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted thienyl phenylboronic acids represent a pivotal class of building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their unique structural motif, combining the electron-rich thiophene ring with a sterically demanding ortho-substituted phenyl group, offers a versatile platform for the construction of complex biaryl and heteroaryl scaffolds. This guide provides a comprehensive technical overview of these valuable reagents, delving into their synthesis, stability, and reactivity. We will explore the nuances of their application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling, and discuss the critical role of the ortho-substituent in influencing reaction outcomes. Furthermore, this document will detail established protocols for their synthesis and purification, alongside a discussion of key characterization techniques.

Introduction: The Strategic Importance of Ortho-substituted Thienyl Phenylboronic Acids

The synthesis of biaryl compounds is a cornerstone of contemporary drug discovery and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the myriad of synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

Ortho-substituted thienyl phenylboronic acids are a specialized subclass of boronic acid building blocks that offer unique advantages in the construction of sterically hindered biaryl systems. The thiophene moiety, a common bioisostere of the phenyl ring, is a key component in numerous FDA-approved drugs, where it can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of an ortho-substituent on the phenyl ring introduces a degree of steric hindrance that can be strategically exploited to control regioselectivity and influence the final conformation of the target molecule. This is of particular importance in the design of kinase inhibitors, where precise control over the orientation of inhibitor-protein interactions is paramount for achieving high potency and selectivity.

This guide will provide a detailed exploration of the synthesis, properties, and applications of these critical building blocks, empowering researchers to leverage their full potential in their synthetic endeavors.

Synthesis of Ortho-substituted Thienyl Phenylboronic Acids

The synthesis of ortho-substituted thienyl phenylboronic acids typically involves a multi-step sequence, beginning with the construction of the requisite ortho-substituted thienyl-phenyl precursor, followed by a borylation step.

Constructing the Thienyl-Phenyl Scaffold

The initial and often most crucial phase is the formation of the C-C bond between the thiophene and the ortho-substituted phenyl ring. The Suzuki-Miyaura coupling is the most widely employed method for this transformation.

Diagram: General Synthetic Approach

Caption: General two-step synthesis of ortho-substituted thienyl phenylboronic acids.

A common strategy involves the coupling of a commercially available or readily synthesized thienylboronic acid with an ortho-substituted aryl halide. Alternatively, a dihalothiophene can be selectively functionalized.

Borylation Strategies

Once the ortho-substituted thienyl-phenyl core is assembled, the final step is the introduction of the boronic acid functionality. Several methods can be employed, with the Miyaura borylation reaction being a prominent choice. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert an aryl halide or triflate into the corresponding boronic ester.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ortho-substituted thienyl phenyl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv).

-

Solvent Addition: Add a degassed aprotic solvent, such as dioxane or toluene.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic ester can then be purified by column chromatography on silica gel.

It is important to note that the purification of boronic acids and their esters by conventional silica gel chromatography can be challenging due to their propensity for decomposition. The use of boronic esters, such as pinacol esters (Bpin), can enhance stability, but they are still susceptible to hydrolysis. More stable boronic esters, like 3,4-diethyl-hexane-3,4-diol boronic esters (Epin), have been developed to improve stability and facilitate chromatographic purification.

Stability, Reactivity, and Handling Considerations

Boronic acids are known to be unstable under certain conditions, which can complicate their isolation and purification. They can undergo protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).

Table 1: Factors Affecting Boronic Acid Stability

| Factor | Impact on Stability | Mitigation Strategies |

| Moisture | Promotes hydrolysis of boronic esters and can lead to the formation of boroxines. | Store under anhydrous conditions; use of stable boronic esters (e.g., Epin). |

| Air (Oxygen) | Can lead to oxidation and degradation of the boronic acid. | Handle under an inert atmosphere (e.g., argon or nitrogen). |

| Acidic/Basic Conditions | Can promote protodeboronation, especially at elevated temperatures. | Careful control of pH during reaction and workup. |

| Silica Gel | Can cause decomposition during column chromatography. | Use of deactivated silica gel or more stable boronic esters. Rapid chromatography is also recommended. |

The reactivity of ortho-substituted thienyl phenylboronic acids in Suzuki-Miyaura couplings is influenced by both electronic and steric factors. The electron-rich nature of the thiophene ring generally facilitates the transmetalation step of the catalytic cycle. However, the ortho-substituent on the phenyl ring can introduce significant steric hindrance, which may require the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

Applications in Drug Discovery and Materials Science

The unique structural features of ortho-substituted thienyl phenylboronic acids make them highly valuable in several areas of chemical research.

Medicinal Chemistry

In drug discovery, the thienyl-phenyl scaffold is a common motif in a variety of biologically active molecules. The ability to introduce ortho-substituents allows for fine-tuning of the molecule's three-dimensional structure, which is critical for optimizing interactions with biological targets.

-

Kinase Inhibitors: The thienyl group can act as a hinge-binding moiety, mimicking the adenine ring of ATP. The ortho-substituent can be used to probe for additional binding pockets and enhance selectivity.

-

Anti-inflammatory Agents: Thiophene-based compounds have demonstrated potent anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Anticancer Agents: Boronic acid derivatives themselves are being investigated as potential anticancer agents.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials Science

In materials science, thienyl-phenyl based structures are integral components of organic semiconductors, light-emitting diodes (OLEDs), and other organic electronic devices. The introduction of ortho-substituents can be used to modulate the electronic properties and solid-state packing of these materials, thereby influencing their performance characteristics.

Spectroscopic Characterization

The characterization of ortho-substituted thienyl phenylboronic acids relies on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for a Representative Thienyl Phenylboronic Acid

| Technique | Key Features and Expected Chemical Shifts (δ) or Frequencies (cm⁻¹) |

| ¹H NMR | Aromatic protons of the thienyl and phenyl rings (typically δ 7.0-8.5 ppm). A broad singlet for the B(OH)₂ protons (can be exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons (typically δ 120-150 ppm). The carbon attached to the boron atom may be broadened or difficult to observe due to the quadrupolar relaxation of the boron nucleus. |

| ¹¹B NMR | A single broad peak characteristic of a trigonal planar boronic acid (typically δ 25-35 ppm). The chemical shift is sensitive to the electronic environment and the presence of coordinating species. |

| FTIR | A strong, broad O-H stretch for the B-OH groups (around 3200-3400 cm⁻¹). Characteristic C-H and C=C stretching vibrations for the aromatic rings. |

| Mass Spectrometry | The molecular ion peak may be observed, although dehydration to form the boroxine is common. Derivatization to a more stable ester may be necessary for reproducible results. |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 10-20 mg of the boronic acid into a clean, dry NMR tube.

-

Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help to minimize the formation of boroxine trimers.

-

Gently sonicate or vortex the sample until it is fully dissolved.

Conclusion

Ortho-substituted thienyl phenylboronic acids are indispensable tools for the modern synthetic chemist. Their unique combination of steric and electronic properties provides a powerful platform for the construction of complex molecular architectures with applications spanning from drug discovery to materials science. A thorough understanding of their synthesis, stability, and reactivity is essential for harnessing their full potential. By employing robust synthetic protocols and appropriate handling techniques, researchers can confidently utilize these versatile building blocks to accelerate their research and development efforts.

References

- A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is generally challenging; however, these introduced derivatives are easily purified on silica gel and isolated in excellent yields. We subjected the purified ArB(Epin) to Suzuki−Miyaura couplings, which provided higher yields of the desired biaryl products than

2-Thiophen-2-yl-phenylboronic acid suppliers and price

Topic: 2-Thiophen-2-yl-phenylboronic acid suppliers and price Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Sourcing, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

This guide addresses the sourcing, pricing, and technical application of Thiophen-2-yl-phenylboronic acids , a critical class of biaryl building blocks used in the synthesis of conjugated organic semiconductors (OLEDs) and kinase inhibitors.

Critical Distinction: The nomenclature "2-Thiophen-2-yl-phenylboronic acid" is chemically ambiguous and typically refers to one of two isomers:

-

Para-Isomer (Commercial Standard): (4-(Thiophen-2-yl)phenyl)boronic acid (CAS: 362612-66-6).[1][2] This is the dominant commercial form, stable and widely available.

-

Ortho-Isomer (Specialized/Unstable): (2-(Thiophen-2-yl)phenyl)boronic acid. This isomer is sterically hindered and prone to rapid protodeboronation. It is rarely a catalog item and typically requires custom synthesis .

This guide focuses on the commercial supply chain for the Para-isomer while providing the necessary synthetic protocols for researchers requiring the Ortho-isomer .

Market Analysis: Suppliers & Price

The following data reflects the current market for the stable (4-(Thiophen-2-yl)phenyl)boronic acid (CAS 362612-66-6) . Researchers seeking the ortho isomer must refer to the "Custom Synthesis" section below.

Market Status: Available (Lead time: 1-2 weeks). Purity Standard: ≥97% (HPLC), typically supplied as a boroxine-equilibrium powder.

| Supplier | Catalog No. | Pack Size | Price Estimate (USD) | Stock Location |

| ChemScene | CS-0175289 | 1 g | $240 - $260 | USA/China |

| Fluorochem | F691642 | 250 mg | $140 - $160 | UK/Europe |

| BLD Pharm | BD162834 | 1 g | $180 - $220 | China/Global |

| Thermo Scientific | B23071 | 1 g | $30 - $50* | USA (Check Stock) |

| Enamine | Custom | 100 mg | Inquire | Ukraine/USA |

*Note: Thermo Scientific pricing often fluctuates based on bulk contracts. Prices listed are spot rates for academic/small-scale R&D.

Supply Chain Risk Assessment

-

Boroxine Formation: Like all arylboronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). Purity assays often report "anhydride content" which is reversible upon hydrolysis.

-

Ortho-Isomer Availability: There are no major catalog suppliers for the ortho isomer due to its instability. It must be synthesized in situ or stored at -20°C under argon immediately after purification.

Technical Core: Synthesis & Stability

The utility of thiophen-2-yl-phenylboronic acids lies in their ability to introduce a thiophene moiety—a classic bioisostere for phenyl rings—into a drug scaffold via Suzuki-Miyaura coupling.

3.1 Structural Dynamics & Stability

The stability difference between the para and ortho isomers is governed by the rate of protodeboronation , a hydrolytic cleavage of the C-B bond.

-

Para-Isomer: Electron-rich thiophene is distant from the boron center. The C-B bond is stable under standard basic coupling conditions.

-

Ortho-Isomer: The thiophene sulfur lone pairs and the steric bulk at the ortho position facilitate the formation of a boronate "ate" complex intermediate that rapidly hydrolyzes, cleaving the boron moiety before coupling can occur.

3.2 Mechanistic Pathway & Degradation (DOT Diagram)

The following diagram illustrates the competing pathways: productive Suzuki coupling vs. destructive protodeboronation, highlighting why the ortho isomer is difficult to source.

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). The ortho-isomer favors the red path due to steric hindrance slowing the green path.

Experimental Protocols

4.1 Protocol A: Standard Cross-Coupling (Para-Isomer)

Applicable for CAS 362612-66-6.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(4-(Thiophen-2-yl)phenyl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with aryl halide, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed 1,4-Dioxane and K₂CO₃ solution.

-

Heat to 90°C for 4–12 hours.

-

Validation: Monitor by LC-MS. The thiophene moiety typically shows a distinct UV absorbance shift compared to the starting phenylboronic acid.

4.2 Protocol B: Synthesis of the Ortho-Isomer (Custom Route)

Since the ortho-isomer is not commercially stable, synthesize it immediately prior to use.

Reaction: Ortho-lithiation of 2-phenylthiophene followed by boronation.

-

Precursor: Dissolve 2-phenylthiophene (1.0 equiv) in anhydrous THF under Argon.

-

Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Note: Lithiation occurs preferentially at the 5-position of the thiophene ring or the ortho-position of the phenyl ring depending on directing groups. Without a directing group, this route is non-selective.

-

Alternative (More Reliable): Start with 1-bromo-2-(thiophen-2-yl)benzene .

-

Cool solution of 1-bromo-2-(thiophen-2-yl)benzene in THF to -78°C.

-

Add n-BuLi (1.05 equiv) to generate the aryl lithium species.

-

Stir for 30 min at -78°C.

-

-

Boronation: Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.

-

Hydrolysis: Warm to room temperature. Quench with 1M HCl.

-

Isolation: Extract with EtOAc. Do not recrystallize from hot solvents. Use immediately in the next step without extensive purification to avoid deboronation.

Strategic Recommendations

-

Sourcing Strategy: For routine SAR (Structure-Activity Relationship) studies, purchase the Para-isomer (CAS 362612-66-6) from ChemScene or Fluorochem. It is cost-effective and stable.

-

Design Strategy: If the Ortho-isomer is required for conformational restriction (e.g., to lock a biaryl axis in a kinase pocket), do not attempt to buy it. Contract a CRO (e.g., Enamine, WuXi) to perform the cross-coupling using the 1-bromo-2-(thiophen-2-yl)benzene precursor directly, rather than isolating the unstable boronic acid intermediate.

-

Storage: Store all thiophene-containing boronic acids at 4°C. If the bottle has been open for >6 months, check for anhydride formation (boroxine) via ¹H NMR (broadening of peaks) before use.

References

-

ChemScene . (4-(Thiophen-2-yl)phenyl)boronic acid Product Page. Retrieved from

-

PubChem . 2-Thiopheneboronic acid (Related Structure Data). National Library of Medicine. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational mechanism for Protocol 4.1).

-

CymitQuimica . Pricing Data for CAS 362612-66-6. Retrieved from

Sources

Precision Synthesis of Twisted Biaryl Boronic Acids for High-Triplet Energy OLED Hosts

Content Type: Technical Guide / Whitepaper Primary Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers. Secondary Audience: Pharmaceutical Chemists (focus on atropisomeric synthesis).

Introduction: The "Orthogonality" Imperative in OLED Design

In the design of high-performance Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescence, the control of molecular geometry is paramount. The "holy grail" for host materials is a high triplet energy (

Twisted biaryl systems —specifically those with large dihedral angles (often approaching 90°)—are the structural solution. By introducing steric bulk at the ortho positions (2,2' or 2,6 positions) of a biaryl linkage, we force the two aromatic rings to adopt an orthogonal conformation.

Why Twist Matters?

-

Conjugation Break: Orthogonality disrupts

-conjugation between the rings, confining the triplet exciton to a single moiety. This maintains a high -

Minimization: In TADF emitters, twisting separates the HOMO (donor) and LUMO (acceptor), minimizing the exchange integral and reducing the Singlet-Triplet energy gap (

-

Solubility & Morphology: The non-planar structure prevents

-stacking aggregation, improving solubility in processing solvents and preventing crystallization in the thin film.

This guide details the precision synthesis of the critical intermediates—sterically hindered (twisted) biaryl boronic acids —and their subsequent cross-coupling, a process often plagued by low yields and protodeboronation.

Structural Design & Retrosynthesis

The synthesis of these materials relies heavily on the Suzuki-Miyaura cross-coupling of a sterically hindered aryl boronic acid with a hindered aryl halide.

The Steric Challenge

Synthesizing a 2,6-disubstituted aryl boronic acid is nontrivial. Standard coupling conditions often fail due to:

-

Slow Transmetallation: Bulky ligands on Palladium cannot easily access the hindered boron center.

-

Protodeboronation: The rate of base-catalyzed hydrolytic deboronation often exceeds the rate of cross-coupling in hindered systems.

Visualization: The Twisted Biaryl Synthesis Pathway

Figure 1: Workflow for the synthesis of twisted OLED materials, highlighting the critical instability of the boronic acid intermediate.

Synthesis of Sterically Hindered Boronic Acids[3][4]

Two primary routes exist. For OLED applications where purity is non-negotiable (99.9%+), the choice depends on the substrate's functional group tolerance.

Method A: Cryogenic Lithiation-Borylation (The Gold Standard)

This method is preferred for electron-rich or neutral rings (e.g., carbazoles, fluorenes) lacking sensitive electrophiles.

Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl lithium species, which attacks a trialkyl borate.

Critical Protocol Parameters:

-

Temperature Control: Must be maintained at -78°C (acetone/dry ice) or lower. At higher temperatures, the sterically hindered aryl lithium may undergo "scrambling" or aggregate, leading to impurities.

-

Quenching: The addition of the borate ester (e.g., Triisopropyl borate,

) must be rapid to capture the transient lithio-species. -

Acid Hydrolysis: Careful acidification (1M HCl) is required. Caution: Hindered boronic acids are prone to dehydration into boroxines (anhydrides). While boroxines are coupling-active, their stoichiometry is harder to control.

Method B: Miyaura Borylation (Pd-Catalyzed)

Used when the substrate contains functional groups sensitive to n-BuLi (e.g., esters, nitriles).

-

Catalyst:

or -

Boron Source: Bis(pinacolato)diboron (

). -

Advantage: Yields the Boronic Ester (Bpin), which is significantly more stable towards protodeboronation than the free acid.

The Coupling Challenge: Overcoming the "Orthogonal Barrier"

The coupling of a hindered boronic acid with a hindered halide is the bottleneck. In standard Suzuki conditions, the steric bulk prevents the approach of the boronate to the Pd(II) center during transmetallation.

The Solution: Specialized Ligands & Anhydrous Conditions

To synthesize twisted hosts like CBP derivatives or Spiro-bifluorenes , one must employ the Buchwald-Hartwig philosophy adapted for Suzuki coupling.

Key Reagents:

-

Ligand: S-Phos or X-Phos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but critically, their specific architecture creates a "pocket" that accelerates transmetallation of hindered substrates [1].

-

Base: Potassium Phosphate (

) . Unlike carbonates, phosphates provide a "buffer" effect and are less likely to promote rapid protodeboronation. -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane .

Visualization: Steric Hindrance in the Catalytic Cycle

Figure 2: The Suzuki catalytic cycle emphasizing the Transmetallation step, which is the rate-determining step for sterically hindered substrates.

Experimental Protocol: Synthesis of a Twisted Carbazole Host

Target Molecule: 9-Phenyl-3-(2,4,6-trimethylphenyl)-9H-carbazole (Model for High

Phase 1: Synthesis of Mesitylboronic Acid (Hindered Reagent)

Note: While commercially available, in-house synthesis ensures fresh, anhydride-free acid.

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon.

-

Reagents: Add 2-Bromo-1,3,5-trimethylbenzene (10 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C .

-

Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 22 mL, 55 mmol) over 30 mins. Stir for 1 hour at -78°C. Solution turns yellow/orange.

-

Borylation: Rapidly add Triisopropyl borate (17 mL, 75 mmol).

-

Warming: Allow to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Quench with 1M HCl (100 mL). Stir vigorously for 1 hour.

-

Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

. -

Purification: Recrystallize from Hexane/Acetone. Yield target: >85%.

Phase 2: The Hindered Suzuki Coupling

Targeting the C-C bond between Carbazole-C3 and Mesityl.

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |

| Substrate A | 3-Bromo-9-phenylcarbazole | 1.0 | Electrophile |

| Substrate B | Mesitylboronic Acid | 1.5 | Nucleophile (Excess required due to deboronation) |

| Catalyst | 0.02 | Palladium Source | |

| Ligand | S-Phos | 0.08 | Bulky Ligand (L:Pd = 2:1) |

| Base | 3.0 | Activator | |

| Solvent | Toluene / | 10:1 | Biphasic System |

Step-by-Step:

-

Degassing: Combine Toluene and Water in a Schlenk flask. Degas via freeze-pump-thaw (3 cycles) to remove

(crucial to prevent homocoupling and catalyst death). -

Mixing: Add Substrate A, Substrate B, Base, and Ligand to the flask under Argon flow.

-

Catalyst Addition: Add

last. Seal the flask. -

Reaction: Heat to 100°C for 24 hours. Monitoring: Check TLC. If Substrate A remains but Boronic Acid is gone (deboronation occurred), add 0.5 equiv more of Boronic Acid.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Extract with DCM.

-

Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

-

Final Polish: Sublimation at high vacuum (

Torr) is mandatory for OLED device integration to remove trace Pd and solvent residues.

Quality Control for OLED Applications

For OLEDs, chemical purity (>99%) is insufficient; electronic grade purity (>99.95%) is required.

-

HPLC Analysis: Use a Reverse-Phase C18 column (ACN/Water gradient). Look for "de-boronated" side products (e.g., Mesitylene) or homocoupled carbazoles.

-

Trace Metal Analysis (ICP-MS): Palladium content must be < 5 ppm. Residual Pd acts as a triplet quencher, destroying device efficiency.

-

Thermal Analysis (TGA/DSC): Confirm

(Glass Transition Temperature). Twisted materials should show high

References

-

A highly twisted triarylborane-based biphenyl as an efficient host for blue and green phosphorescent OLEDs. Source: Journal of Materials Chemistry C (2014). URL:[Link]

-

High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Source: Frontiers in Chemistry (2020). URL:[Link]

-

Suzuki-Miyaura Cross-Coupling: The Role of the Boronic Esters. Source: Journal of the American Chemical Society (2018). URL:[Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. Source: Molecules (2023).[5][7] URL:[Link]

Sources

- 1. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst [organic-chemistry.org]

Technical Guide: Solubilization Strategies for (2-(Thiophen-2-yl)phenyl)boronic Acid

[1]

Executive Summary & Structural Context

(2-(Thiophen-2-yl)phenyl)boronic acid represents a specific class of ortho-substituted biaryl boronic acids.[1] Unlike simple phenylboronic acids, this molecule presents a dual challenge: the lipophilicity of the thiophene ring and the steric hindrance at the ortho position.

In drug discovery and materials science (e.g., OLED synthesis), the solubility of this compound is not merely a physical constant but a dynamic variable dependent on the Boronic Acid ⇌ Boroxine Equilibrium . The ortho-thiophene substituent disrupts the planar hydrogen-bonding network typical of boronic acids, generally enhancing solubility in organic media compared to its para isomer, but also increasing susceptibility to protodeboronation.[1]

This guide provides a definitive solubility profile, mechanistic insights into its solution-state behavior, and validated protocols for handling this reagent in high-stakes synthetic workflows.[1]

Solubility Profile and Solvent Selection[3][4][5]

The following matrix categorizes solvent compatibility based on polarity, dielectric constant, and the compound's structural propensity for dehydration.

Table 1: Predicted Solubility Matrix for (2-(Thiophen-2-yl)phenyl)boronic Acid

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions.[1] High dielectric constant stabilizes the polar boronic acid headgroup. Caution: Difficult to remove post-reaction. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Preferred reaction solvents. Good balance of solubility and removability. THF is prone to peroxide formation which can degrade the boronic acid; use inhibited or fresh anhydrous THF. |

| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Useful for workup/extraction. The ortho-thiophene group enhances solubility here compared to unsubstituted phenylboronic acid.[1] |

| Alcohols | Methanol, Ethanol | High (Variable) | High Risk. Rapidly forms boronate esters (solvolysis). Use only if base hydrolysis is planned immediately (e.g., in Suzuki coupling). |

| Hydrocarbons | Toluene, Hexanes | Low (<10 mg/mL) | Anti-solvents. Toluene solubility increases significantly with temperature (>80°C), making it viable for recrystallization but poor for room-temp dissolution. |

| Aqueous | Water | Very Low (Insoluble) | Requires high pH (>10) to solubilize as the boronate anion [Ar-B(OH)₃]⁻. |

Expert Insight: The ortho-thiophene moiety acts as an "internal wedge," preventing the tight packing of the crystal lattice. Consequently, you will observe higher solubility in DCM and THF for this compound than for 4-(thiophen-2-yl)phenylboronic acid.[1]

Mechanistic Insight: The Boroxine Cycle

A critical failure mode in handling this compound is the unintentional formation of boroxine anhydrides . Upon heating or storage in dry solvents, three molecules of the boronic acid dehydrate to form a cyclic trimer (boroxine).

-

Impact on Solubility: Boroxines are significantly less polar than the free acid. If your sample "oils out" or precipitates as a gummy solid in non-polar solvents, you have likely shifted the equilibrium toward the boroxine.

-

Reversibility: The addition of water (or aqueous base) reverts the boroxine to the reactive boronic acid species.

Figure 1: The dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride.[3] Control of water content is the primary switch for this mechanism.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solution for Suzuki-Miyaura Coupling

Objective: To create a stable, reactive solution free of oxygen to prevent homocoupling or oxidation.

Reagents:

-

(2-(Thiophen-2-yl)phenyl)boronic acid[1]

-

Solvent: 1,4-Dioxane or THF (Anhydrous, BHT-free)[1]

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄

Workflow:

-

Weighing: Weigh the boronic acid in air (the compound is generally air-stable as a solid).[1]

-

Solvent Addition: Add the organic solvent (Dioxane/THF) to achieve a concentration of 0.2 M to 0.5 M .

-

Note: If the solution appears cloudy, the sample may contain significant boroxine content. Add 1-2% v/v water to hydrolyze it back to the monomer.[1]

-

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10–15 minutes.

-

Reasoning:Ortho-substituted boronic acids are prone to oxidative deboronation.[1] Removing oxygen preserves the C-B bond.

-

-

Activation: Add the aqueous base immediately before adding the catalyst. The biphasic mixture (Organic/Aqueous) is essential for the phase-transfer catalysis mechanism.

Protocol B: Recrystallization (Purification)

Objective: To purify aged samples containing boroxine or oxidation byproducts.

-

Dissolution: Dissolve crude material in a minimum amount of Acetone or warm THF (approx. 50°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oxides or palladium residues from previous steps.[1]

-

Precipitation: Slowly add Water (antisolvent) dropwise to the stirring filtrate until a persistent turbidity is observed.

-

Crystallization: Cool the mixture to 4°C overnight.

-

Recovery: Filter the white precipitate and dry under vacuum at room temperature .

-

Warning: Do not heat above 60°C under high vacuum, or you will drive the dehydration to the boroxine.

-

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| "Oiling Out" | Formation of boroxine mixtures or presence of residual thiophene impurities.[1] | Add small amounts of MeOH or Water to hydrolyze the boroxine. switch to a more polar solvent system (e.g., DMSO/Water). |

| Low Yield in Coupling | Protodeboronation (loss of B(OH)₂ group). | The ortho-thiophene group facilitates hydrolytic cleavage of the C-B bond.[1] Avoid strong bases (like NaOH/KOH) ; use milder bases like K₃PO₄ or Cs₂CO₃. Reduce reaction temperature.[1] |

| Insoluble White Solid | Polymerization of the thiophene ring or oxidation to phenol. | Check purity via TLC/HPLC.[1] If phenol is present (oxidation), repurify. If polymerized, the sample is unrecoverable. |

References

-

Compound Data: 2-Thiopheneboronic acid (CAS 6165-68-0) and Phenylboronic acid (CAS 98-80-6) properties.[1] PubChem, National Library of Medicine.

-

Boroxine Equilibrium: The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.

-

Ortho-Substitution Effects: The influence of ortho-substituents on the properties of phenylboronic acids.[1] ResearchGate.[1]

-

Suzuki Coupling Context: Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.[1] ResearchGate.[1]

-

Solubility Data (Analogous): Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.[4]

Methodological & Application

Suzuki coupling protocol for sterically hindered (2-thienyl)phenylboronic acid

Application Notes & Protocols

Topic: Suzuki Coupling Protocol for Sterically Hindered (2-Thienyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Navigating Steric Mountains: A Protocol for the Suzuki Coupling of Hindered (2-Thienyl)phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl motifs crucial to pharmaceutical development.[1][2] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically demanding substrates. The formation of bonds adjacent to bulky ortho-substituents can dramatically hinder the reaction, leading to low yields and significant side products.[3]

This guide provides a deep dive into the specific challenges and solutions for the Suzuki coupling of (2-thienyl)phenylboronic acids, a class of substrates where steric bulk is compounded by the unique electronic properties of the thiophene ring. We will move beyond a simple recitation of steps to explain the causality behind reagent selection and parameter optimization, providing a robust framework for success in these demanding transformations.

Understanding the Challenge: Why Steric Hindrance Matters

The efficiency of the Suzuki-Miyaura catalytic cycle is highly sensitive to the steric environment of the coupling partners. For a hindered substrate like (2-thienyl)phenylboronic acid, several key steps in the cycle are impeded.

-

Inefficient Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) complex, can be slow when bulky groups on the halide physically block its approach to the metal center.

-

Difficult Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is often the rate-determining step. Steric clash between the ortho-substituents on the boronic acid and the ligands on the palladium center can create a significant energy barrier.

-

Difficult Reductive Elimination: The final, bond-forming step requires the two aryl groups to be in close proximity on the palladium center. Excessive steric bulk can prevent the necessary conformational arrangement, slowing down product formation and catalyst turnover.[4]

-

Competing Side Reactions: When the desired productive cycle slows, side reactions become more prevalent. Protodeboronation, where the boronic acid is cleaved by trace water, and dehalogenation of the aryl halide are common culprits for reduced yields.

To overcome these hurdles, every component of the reaction—catalyst, ligand, base, and solvent—must be carefully chosen to favor the desired pathway.

The Catalytic System: Designing for Success

The selection of the palladium precursor and, most critically, the ligand is paramount for coupling hindered substrates. The goal is to create a catalytic species that is both highly reactive and sterically accommodating.

Ligand Selection: The Key to Unlocking Reactivity

For sterically demanding couplings, standard ligands like PPh₃ are often inadequate. The field has shifted towards bulky and electron-rich monodentate phosphine ligands and N-heterocyclic carbenes (NHCs) which are designed to promote the challenging steps of the catalytic cycle.[4][5]

-

Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) have proven highly effective.[6] Their bulk facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[7][8] Indenyl-derived phosphines have also shown high efficiency for these types of reactions.[9]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability, combined with their steric bulk, can lead to highly active and long-lived catalysts capable of achieving excellent yields even with low catalyst loadings under mild conditions.[10]

Palladium Precursor, Base, and Solvent

-

Palladium Precursor: Standard precursors like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.

-

Base: The base is crucial for activating the boronic acid. For hindered couplings, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a frequent and effective choice.[4][7] Stronger bases like hydroxides can also be effective but may not be compatible with all functional groups.[11]

-

Solvent: The solvent's polarity and coordinating ability are critical.[11] Aprotic polar solvents or solvent/water mixtures are standard. Toluene, dioxane, or a mixture of dioxane and water are excellent starting points.[12] It is essential to use degassed solvents to prevent oxidation and deactivation of the catalyst.

Visualizing the Process

To better understand the reaction dynamics, two diagrams are presented below: one illustrating the catalytic cycle with its steric challenges, and the other outlining the general experimental workflow.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps vulnerable to steric hindrance.

Caption: A generalized workflow for the Suzuki coupling experiment from setup to purification.

Recommended Starting Protocol

This protocol is a robust starting point and may require optimization depending on the specific aryl halide partner.

Materials & Reagents:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

-

(2-Thienyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Precursor (e.g., Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)

-

Ligand (e.g., SPhos) (0.012-0.024 mmol, 1.2-2.4 mol%)

-

Base (e.g., K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (0.1-0.2 M)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (2-thienyl)phenylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Preparation (Optional but Recommended): In a separate vial under an inert atmosphere, briefly stir the palladium precursor (2 mol%) and the phosphine ligand (2.4 mol%) in a small amount of the reaction solvent for 10-15 minutes. This pre-forms the active catalyst.

-

Solvent Addition: Add the degassed solvent via syringe to the Schlenk flask containing the substrates, followed by the catalyst solution.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Optimization & Troubleshooting

For challenging couplings, a systematic approach to optimization is essential. The following tables provide recommended starting conditions and a guide for troubleshooting common issues.

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Recommended Range | Rationale |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors. |

| Catalyst Loading | 1-3 mol% | Higher loading may be needed for very difficult couplings. |

| Ligand | SPhos, XPhos, or a suitable NHC | Proven to be effective for sterically hindered substrates.[6][10] |

| Pd:Ligand Ratio | 1:1.2 to 1:2 | A slight excess of ligand can prevent catalyst decomposition. |

| Base | K₃PO₄, K₂CO₃ | Effective bases for activating the boronic acid.[7] |

| Base Equivalents | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |

| Solvent | Dioxane, Toluene, Dioxane/H₂O | Common solvents that perform well in Suzuki couplings.[11] |

| Temperature | 80 - 110 °C | Balances reaction rate against potential thermal degradation. |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inefficient catalyst system.- Reaction temperature too low.- Poor quality of reagents (e.g., degraded boronic acid). | - Screen different bulky ligands (e.g., switch from a phosphine to an NHC).- Increase reaction temperature in 10 °C increments.- Use fresh, high-purity reagents and anhydrous solvents. |

| Significant Protodeboronation | - Presence of water or other protic sources.- Base is not anhydrous. | - Use rigorously dried, degassed solvents.- Ensure the base is thoroughly dried before use.- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more resistant to protodeboronation. |

| Dehalogenation of Aryl Halide | - β-hydride elimination side reaction.- Reaction conditions are not strictly inert. | - Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.- The choice of a bulky ligand is designed to promote reductive elimination over β-hydride elimination.[8] |

| Formation of Palladium Black | - Catalyst decomposition or deactivation. | - Ensure a slight excess of the phosphine ligand is used.- Maintain a strict inert atmosphere throughout the reaction. |

References

- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.

- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. Benchchem.

- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.

- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.

- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.

- Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. PubMed.

- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.

- Buchwald Phosphine Ligands. Merck.

- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.

- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace.

- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. scispace.com [scispace.com]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium Catalysts for Ortho-Substituted Biaryl Coupling Reactions

[1]

Introduction: The Steric Challenge in Biaryl Synthesis

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in nearly 25% of top-grossing pharmaceuticals (e.g., Valsartan, Boscalid, Telmisartan). While the Suzuki-Miyaura cross-coupling is the industry standard for forming these bonds, steric hindrance remains the primary failure mode.

Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail when coupling ortho-substituted partners due to two mechanistic bottlenecks:

-

Transmetallation: Steric bulk prevents the approach of the boronic acid to the palladium center.

-

Reductive Elimination: The formation of the C-C bond from the Pd(II) intermediate is thermodynamically driven but kinetically inhibited by steric crowding, often leading to dehalogenation side products.

This guide details the use of Buchwald Gen 3/4 Precatalysts and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, which are engineered to overcome these barriers through specific ligand architectures.

Mechanistic Insight: Overcoming the Barrier

To successfully couple hindered substrates (e.g., 2,6-disubstituted aryl halides), the catalyst must favor the formation of a monoligated Pd(0) species. Bulky, electron-rich phosphines (Dialkylbiaryl phosphines) or N-Heterocyclic Carbenes (NHCs) achieve this by enforcing a 1:1 Ligand-to-Metal ratio.

The Role of Ligand Architecture

-

Electron Richness: Facilitates oxidative addition of unreactive aryl chlorides.

-

Steric Bulk (Cone Angle): Accelerates reductive elimination by "squeezing" the two aryl groups together.

-

Secondary Interactions: In Buchwald ligands, the lower aromatic ring interacts with the Pd center, stabilizing the monoligated species and preventing catalyst decomposition (formation of Pd black).

Catalytic Cycle & Steric Bottlenecks

Figure 1: The catalytic cycle emphasizing the critical Transmetallation and Reductive Elimination steps. In hindered systems, standard ligands allow the catalyst to rest too long at the Transmetallation stage, leading to decomposition (Pd Black).

Catalyst & Ligand Selection Matrix

Selection should be dictated by the "Steric Score" of your substrates.

| Steric Complexity | Substrate Example | Recommended Ligand/Catalyst | Base & Solvent |

| Moderate | One ortho substituent (e.g., 2-methylbromobenzene) | SPhos or XPhos | K₃PO₄ / Toluene:Water |

| High | Di-ortho substitution (e.g., 2,6-dimethylbromobenzene) | SPhos Pd G4 or RuPhos | K₃PO₄ / Dioxane:Water |

| Extreme | Tetra-ortho (Both partners 2,6-disubstituted) | PEPPSI-IPr or XPhos Pd G4 | KOH or K₃PO₄ / Toluene (100°C+) |

| Heterocyclic | Ortho-substituted pyridines/heterocycles | XPhos or CataCXium A | K₂CO₃ / Butanol |

Decision Tree for Experimental Design

Figure 2: Rapid decision tree for selecting the initial catalyst system based on steric accumulation.

Experimental Protocols

Protocol A: The "Universal" Method (SPhos Pd G4)

Best for: General library synthesis, mono- and di-ortho substituted biaryls.

Rationale: The G4 precatalyst ensures rapid activation at room temperature without the inhibitory effects of dba (dibenzylideneacetone). K₃PO₄ is used because its buffering capacity prevents protodeboronation of sensitive boronic acids.

Materials:

-

Aryl Halide (1.0 equiv)[1]

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G4 (1 - 2 mol%)

-

Base: K₃PO₄ (2.0 equiv, tribasic)

-

Solvent: Toluene/Water (4:1 ratio) or Dioxane/Water.

Step-by-Step:

-

Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and SPhos Pd G4. Note: G4 catalysts are air-stable solids and can be weighed on the bench.

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Critical: Oxygen is the enemy of low-loading catalysis. Sparge solvents with Argon for 15 mins prior to use.[1]

-

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Monitoring: Check by LCMS. If conversion is <50% after 1 hour, increase temp to 100°C.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol B: The "Extreme Steric" Method (Tetra-Ortho)

Best for: Coupling 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids.

Rationale: This reaction requires high energy to force the transmetallation. PEPPSI-IPr (or XPhos) is used because the NHC ligand binds tightly to Pd, preventing decomposition at the high temperatures (100°C+) required.

Materials:

-

Hindered Aryl Halide (1.0 equiv)[1]

-

Hindered Boronic Acid (2.0 equiv) — Excess is required due to competing protodeboronation.

-

Catalyst: PEPPSI-IPr (2 - 5 mol%) OR XPhos Pd G4 (2-5 mol%)

-

Base: KOH or NaOH (3.0 equiv) — Stronger base accelerates transmetallation.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

-

Drying: Flame-dry the reaction vessel under vacuum if using boronic esters. For boronic acids, standard inert conditions suffice.

-

Charging: Add Catalyst, Boronic Acid, and Base to the vial inside a glovebox or under a strong flow of inert gas.

-

Liquid Addition: Add the Aryl Halide (if liquid) and Solvent.

-

Activation: Heat vigorously to 100°C or 110°C .

-

Note: These reactions often have an induction period. Do not abort before 12 hours.

-

-

Optimization: If yields are low, add 1-2 drops of water. While counterintuitive for anhydrous protocols, trace water is mechanistically required for the boronate formation step in the Suzuki cycle.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | Catalyst Decomposition ("Pd Black") | The catalyst is unstable. Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos ). Lower the temperature. |

| No Reaction (SM recovered) | Oxidative Addition Failure | The aryl halide is too unreactive. Switch to Pd G4 precatalysts (faster activation) or use an Aryl Iodide. |

| Homocoupling (Ar-Ar) | Oxidation / Transmetallation Issue | Oxygen leak in the system. Re-degas solvents. Reduce the amount of catalyst (excess Pd(II) promotes homocoupling). |

| Dehalogenation (Ar-H) | Hydride Elimination | The reaction is "starved" of boronic acid. Increase Boronic Acid equivalents.[1] Ensure the base is fully soluble/active. |

References

-

Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

-

SPhos/XPhos Mechanism: Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

-

Tetra-Ortho Coupling Protocols: Korenaga, T., et al. "Suzuki–Miyaura Coupling of Tetra-ortho-substituted Biaryls." Synthesis, 2019.

-

Troubleshooting Guide: BenchChem Technical Support. "Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Substrates."

Conditions for cross-coupling 2-(2-thienyl)phenylboronic acid with aryl chlorides

Executive Summary

This guide details the protocols for the Suzuki-Miyaura cross-coupling of 2-(2-thienyl)phenylboronic acid with aryl chlorides . This specific transformation presents a "perfect storm" of synthetic challenges: the electrophile (aryl chloride) possesses a high bond-dissociation energy requiring facile oxidative addition, while the nucleophile (boronic acid) features significant ortho-steric hindrance due to the pendant thiophene ring. Furthermore, the presence of the thiophene sulfur atom introduces the risk of catalyst poisoning via non-productive coordination to the palladium center.

Successful coupling requires a catalyst system capable of:

-

Rapid Oxidative Addition: Breaking the inert C–Cl bond.

-

Steric Accommodation: Facilitating transmetallation despite the bulky ortho-thienyl group.

-

Sulfur Tolerance: Preventing catalyst deactivation by the heteroatom.

Mechanistic Insight & Catalyst Selection

The primary failure mode in this reaction is not the oxidative addition to the chloride, but the transmetallation step . The ortho-thienyl group creates a steric wall that impedes the approach of the boronate to the Pd(II) center. Additionally, if the reaction is too slow, the boronic acid is susceptible to hydrolytic protodeboronation, although less so than pure 2-thienylboronic acid.

Catalytic Cycle & Failure Modes

Figure 1: Catalytic cycle highlighting Transmetallation as the critical bottleneck due to ortho-steric hindrance.

Ligand Selection Strategy

| Feature | Buchwald Phosphines (XPhos) | NHC Ligands (PEPPSI-IPent) |

| Mechanism | Monodentate, electron-rich biaryl phosphines. | Strong |

| Steric Profile | Flexible bulk; allows "breathing" room for substrates. | "Flexible Bulk" (IPent) creates a protective pocket. |

| Best For | General aryl chlorides; high turnover numbers.[1] | Extremely hindered tetra-ortho substitutions; sulfur tolerance. |

| Recommendation | Primary Choice (Protocol A) | Hard-to-Couple Substrates (Protocol B) |

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald System)

Recommended for standard aryl chlorides and moderate steric strain.

This protocol utilizes XPhos Pd G4 , a pre-catalyst that ensures the rapid generation of the active L1Pd(0) species even at lower temperatures, preventing catalyst agglomeration before the reaction begins.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

2-(2-Thienyl)phenylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base: K₃PO₄ (3.0 equiv) [Use finely ground tribasic potassium phosphate]

-

Solvent: THF : Water (10:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (1.0 mmol), boronic acid (1.2 mmol, 245 mg), XPhos Pd G4 (17 mg, 2 mol%), and K₃PO₄ (636 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Note: Water is critical for the activation of the boronic acid to the boronate species.

-

-

Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) for 2–4 hours.

-

Monitoring: Check by HPLC/UPLC. If conversion <50% after 1 hour, raise temperature to 80°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Steric & Sulfur" Solution (NHC System)

Recommended for electron-rich aryl chlorides or when Protocol A fails due to catalyst poisoning.

This protocol uses Pd-PEPPSI-IPent , a catalyst designed by the Organ group specifically for sterically demanding couplings (e.g., tetra-ortho-substituted biaryls). The bulky IPent ligands prevent sulfur from binding to the Pd center.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

2-(2-Thienyl)phenylboronic acid (1.3 equiv)

-

Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

-

Base: K₂CO₃ (2.0 equiv) or KOtBu (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, charge the vial with aryl chloride (1.0 mmol), boronic acid (1.3 mmol), Pd-PEPPSI-IPent (16 mg, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

-

Solvent: Add anhydrous 1,4-Dioxane (4 mL).

-

Reaction: Seal and heat to 80°C for 12–24 hours.

-

Why Higher Temp? The NHC-Pd bond is extremely robust, allowing higher thermal energy to overcome the activation barrier of the bulky transmetallation without decomposing the catalyst.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

Optimization Logic & Troubleshooting

Use the following decision tree to optimize conditions if the initial run fails.

Figure 2: Optimization workflow based on reaction outcome.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Ar-Cl Remaining | Catalyst Deactivation | Switch to Pd-PEPPSI-IPent . The thiophene sulfur may be poisoning the Pd-Phosphine complex. |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Degas solvents more rigorously. Ensure Argon atmosphere is maintained. |

| Protodeboronation | Base too strong / Too much water | Switch from K₃PO₄ to K₂CO₃ . Reduce water ratio or use anhydrous conditions with Cs₂CO₃. |

| Black Precipitate | Pd Agglomeration (Pd Black) | Ligand concentration too low. Ensure G4 precatalyst is used (contains 1:1 Pd:Ligand). Do not use Pd(OAc)₂ + Ligand manually unless necessary. |

References

-

Buchwald, S. L., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society.[2] Link

- Context: Establishes XPhos as the premier ligand for aryl chloride activ

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link

- Context: Defines the "flexible bulk" concept required to couple tetra-ortho-substituted systems and overcome steric walls.

-

Molander, G. A., et al. (2010).[3] Suzuki-Miyaura Cross-Coupling of 2-Heteroaryl Boronic Acids. Journal of Organic Chemistry. Link

- Context: Discusses the stability and protodeboronation challenges of heteroaryl boronic acids.

-

Sigma-Aldrich Technical Guide. G3 and G4 Buchwald Precatalysts. Link

- Context: Protocols for activating G4 prec

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Protodeboronation of 2-Thienyl Boronic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thienyl boronic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the causes and prevention of protodeboronation, a common and often frustrating side reaction. By understanding the underlying mechanisms and implementing the strategies outlined here, you can significantly improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 2-thienyl boronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a significant issue in reactions like the Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of thiophene as a byproduct.[2] 2-Thienyl boronic acids can be particularly susceptible to this side reaction due to the electronic properties of the thiophene ring.[2]

Q2: What are the main factors that cause protodeboronation?

A2: The propensity for protodeboronation is highly dependent on several factors, including:

-

pH: The reaction rate is strongly pH-dependent.[1][3] Both acidic and basic conditions can promote protodeboronation, with different mechanisms at play.[1]

-

Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[4][5]

-

Solvent: The choice of solvent can significantly influence the reaction. For instance, some studies have shown that DMSO can promote thermal protodeboronation, especially in the presence of water.[6]

-

Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5][6]

-

Electronic Properties: Electron-donating groups on the thiophene ring can increase the rate of protodeboronation, while strongly electron-withdrawing substituents can decrease the stability of the thienylboronic acids and esters.[6][7]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor your reaction for the formation of the protodeboronated byproduct (thiophene in the case of unsubstituted 2-thienyl boronic acid) using standard analytical techniques such as:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹¹B NMR)[8]

-

Mass Spectrometry (MS)

By comparing the analytical data of your reaction mixture to that of authentic samples of the starting materials and the expected protodeboronated product, you can quantify the extent of this side reaction.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental scenarios where protodeboronation of 2-thienyl boronic acid derivatives is a concern.

Scenario 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Issue: You are performing a Suzuki-Miyaura cross-coupling reaction with a 2-thienyl boronic acid derivative and observing low yields of your desired biaryl product, along with the formation of a significant amount of thiophene byproduct.

Causality: The basic conditions typically required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote base-catalyzed protodeboronation.[9] This side reaction competes with the desired cross-coupling, consuming your boronic acid and reducing the overall yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Detailed Recommendations:

-

Base Optimization:

-

Rationale: The rate of base-catalyzed protodeboronation is highly dependent on the nature and concentration of the base.[3] Using a milder base or a lower concentration can help to minimize this side reaction.

-

Actionable Steps:

-

Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

-

Carefully control the stoichiometry of the base. Use the minimum amount required for efficient transmetalation.

-

Consider using organic bases like triethylamine (NEt₃), although their effectiveness can be substrate-dependent.

-

-

-

Temperature Control:

-

Rationale: Protodeboronation is often accelerated at higher temperatures.[4] Running the reaction at the lowest effective temperature can favor the desired coupling reaction.

-

Actionable Steps:

-

Attempt the reaction at room temperature first.

-

If heating is necessary, perform a temperature screen (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and suppression of protodeboronation.

-

-

-

Solvent System Modification:

-

Rationale: The solvent can influence the solubility of the base and the stability of the boronic acid. Anhydrous conditions are often beneficial.

-

Actionable Steps:

-

Ensure your solvents are rigorously dried before use.

-

Consider using a biphasic solvent system (e.g., toluene/water) which can sometimes limit the interaction of the boronic acid with the aqueous base.

-

For some systems, polar aprotic solvents like DMF or dioxane are used, but be mindful that they can sometimes promote protodeboronation, especially with residual water.[6]

-

-

-

Use of Protecting Groups (Boronic Esters):

-

Rationale: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetyl (MIDA) ester, can protect it from protodeboronation.[6][10] The boronic acid is then released in situ under the reaction conditions.

-

Actionable Steps:

-

Synthesize the corresponding 2-thienyl boronate ester (e.g., pinacol ester) prior to the coupling reaction.

-

Alternatively, use commercially available MIDA boronates, which are known for their enhanced stability.[10]

-

-

Scenario 2: Decomposition of 2-Thienyl Boronic Acid Derivative During Storage or Workup

Issue: You notice a decrease in the purity of your 2-thienyl boronic acid derivative over time, or you observe significant product loss during aqueous workup procedures.

Causality: Some 2-thienyl boronic acids can be unstable and gradually decompose under ambient conditions, especially in the presence of moisture and acidic or basic residues.[6] Aqueous workups can expose the boronic acid to pH conditions that promote protodeboronation.

Preventative Measures Workflow:

Caption: Workflow for preventing decomposition during storage and workup.

Detailed Recommendations:

-

Proper Storage:

-

Rationale: Minimizing exposure to atmospheric moisture and controlling the temperature can significantly extend the shelf-life of your boronic acid.

-

Actionable Steps:

-

Store 2-thienyl boronic acid derivatives in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

-

For long-term storage, keep the compound in a freezer at -20 °C.

-

-

-

Careful Workup Procedures:

-

Rationale: Avoiding prolonged exposure to strongly acidic or basic aqueous solutions during extraction and purification is crucial.

-

Actionable Steps:

-

Perform aqueous workups quickly and at low temperatures (e.g., using an ice bath).

-

Neutralize the reaction mixture to a pH around 7 before extraction, if possible. Be aware that even neutral pH can promote protodeboronation for some heteroaromatic boronic acids.[1]

-

If purification by chromatography is necessary, consider using a neutral stationary phase (e.g., deactivated silica gel) and non-protic eluents.

-

-

-

Conversion to a Stable Boronate Ester:

-

Rationale: For particularly unstable 2-thienyl boronic acids, converting them to a more robust form like a pinacol or MIDA ester is an excellent strategy for long-term storage and handling.[6][10]

-

Actionable Steps:

-

Follow a standard procedure to convert the boronic acid to its corresponding boronate ester. This often involves reacting the boronic acid with a diol (like pinacol) in a suitable solvent with removal of water.

-

-

Quantitative Data Summary

The stability of boronic acids is highly dependent on pH. The following table summarizes the general effect of pH on the rate of protodeboronation.

| pH Range | Dominant Mechanism | General Effect on Protodeboronation Rate |

| Acidic (low pH) | Acid-catalyzed | Rate increases with increasing acidity[1] |

| Neutral | Can be significant for some heteroaromatics | Zwitterionic species can be highly reactive[1] |

| Basic (high pH) | Base-catalyzed | Rate generally increases with increasing basicity[3] |

Note: The optimal pH for stability can vary significantly depending on the specific substituents on the thienyl boronic acid.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing your Suzuki-Miyaura reaction to favor the desired cross-coupling over protodeboronation.

Materials:

-

Aryl halide (1.0 mmol)

-

2-Thienylboronic acid derivative (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Mild base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (argon or nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide, 2-thienylboronic acid derivative, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC, GC, or LC-MS.

-

If no reaction is observed at room temperature, slowly increase the temperature in increments (e.g., to 40 °C, then 60 °C) while continuing to monitor for product formation and the appearance of the protodeboronated byproduct.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Proceed with a rapid and carefully pH-controlled aqueous workup.

Protocol 2: Conversion of a 2-Thienyl Boronic Acid to its Pinacol Ester

This protocol describes a common method for protecting the boronic acid functional group.

Materials:

-

2-Thienyl boronic acid derivative (1.0 mmol)

-

Pinacol (1.1 mmol)

-

Anhydrous solvent (e.g., toluene or THF)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Dissolve the 2-thienyl boronic acid and pinacol in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

-

Heat the mixture to reflux and monitor the reaction for the consumption of the starting boronic acid. The removal of water drives the equilibrium towards the ester.

-

Alternatively, the reaction can be stirred at room temperature over a drying agent like anhydrous MgSO₄.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude pinacol ester can often be used directly in the subsequent reaction or purified by chromatography or recrystallization.

Mechanistic Insights

Understanding the mechanisms of protodeboronation is key to preventing it.

Caption: Simplified mechanisms of acid- and base-catalyzed protodeboronation.

As shown in the diagram, both acidic and basic conditions can facilitate the cleavage of the C-B bond. In acidic media, protonation of a hydroxyl group on the boronic acid makes it a better leaving group. Under basic conditions, the formation of the anionic boronate species ([ArB(OH)₃]⁻) increases the electron density on the carbon atom attached to boron, making it more susceptible to protonolysis.[3]

By carefully controlling the experimental conditions, particularly pH and temperature, researchers can navigate these competing pathways and maximize the efficiency of their desired transformations.

References

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]